

Application of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one in Antidepressant Research

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Compound of Interest

Compound Name: *3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride*

Cat. No.: *B141614*

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For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one and its derivatives represent a promising scaffold in the field of antidepressant drug discovery. Research into this chemical class has revealed significant potential for the development of novel therapeutics for depressive disorders. The core structure has been identified as a versatile pharmacophore for targeting central nervous system (CNS) pathologies.[1]

Derivatives of this scaffold have demonstrated antidepressant-like activity in established preclinical models. The primary mechanism of action for some of these compounds appears to be the inhibition of serotonin (5-HT) reuptake, a well-established target for antidepressant medications.[2] Furthermore, studies have indicated that these compounds may modulate key signaling pathways implicated in the pathophysiology of depression, such as the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway.[2]

Preclinical evidence suggests that certain derivatives can reverse the effects of tetrabenazine, a substance known to deplete monoamines and induce a depressive-like state in animal models.[3][4] Specifically, hydroxylamine derivatives of 3-phenylspiro[isobenzofuran-1,4'-piperidine] have shown notable potency in the tetrabenazine-induced ptosis assay.[3] Moreover, a recent 2024 study on a closely related series of novel isobenzofuran-1(3H)-one derivatives highlighted a lead compound, 10a, which not only increased cortical 5-HT levels but

also enhanced the expression of synaptic-associated proteins like BDNF and TrkB in the hippocampus of mice subjected to chronic restraint stress (CRS).[2] This suggests a dual mechanism of action that could lead to more robust and potentially faster-acting antidepressant effects.

The versatility of the spiro[isobenzofuran-1,4'-piperidine] core is further underscored by its exploration for other CNS targets, including dopamine receptors, sigma (σ) receptors, and neuropeptide Y5 (NPY5) receptors, indicating a broad potential for this chemical class in neuropsychopharmacology.[5][6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data for derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold. It is important to note that specific data for the parent compound is not readily available in the public domain; the presented data pertains to structurally related analogs.

Table 1: In Vivo Efficacy of Spiro[isobenzofuran-1,4'-piperidine] Derivatives in the Tetrabenazine-Induced Ptosis Assay

Compound Class	Specific Derivative	ED ₅₀ (mg/kg)	Species	Reference
Hydroxylamine Derivatives	Derivative 6	1.4	Mice	[3]
Derivative 11	3.5	Mice	[3]	
Derivative 12	4.7	Mice	[3]	
Derivative 13	4.0	Mice	[3]	
Phenyl Series	cis-3'-phenyl secondary amine 5a	~2x more potent than tertiary amine 3a	Rats	[8]

Table 2: In Vitro Activity of Isobenzofuran-1(3H)-one Derivatives

Compound	Primary Target	Activity	Assay	Reference
9d, 10a, 10c	Serotonin Reuptake	Superior inhibitory effects	In vitro serotonin reuptake inhibition	[2]

Experimental Protocols

Tetrabenazine-Induced Ptosis Antagonism Assay

This in vivo assay is a primary screening tool to identify compounds with potential antidepressant activity by assessing their ability to counteract the ptosis (eyelid drooping) induced by tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor that depletes monoamines.

Materials:

- Male CD-1 mice (20-25 g)
- Tetrabenazine solution (in a suitable vehicle)
- Test compound (solubilized in an appropriate vehicle, e.g., 0.5% methylcellulose)
- Vehicle control
- Positive control (e.g., Imipramine)
- Observation chambers

Procedure:

- Acclimatize mice to the laboratory environment for at least one week.
- Fast mice overnight prior to the experiment, with water available ad libitum.
- On the day of the experiment, administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, orally).

- After a specific pretreatment time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 30-40 mg/kg, i.p.).
- Place mice in individual observation chambers.
- At the time of peak tetrabenazine effect (typically 30-60 minutes post-administration), score the degree of ptosis for each eye. A common scoring system is:
 - 0: Eyes fully open
 - 1: Eyes one-quarter closed
 - 2: Eyes half closed
 - 3: Eyes three-quarters closed
 - 4: Eyes fully closed
- The total score per mouse is the sum of the scores for both eyes (maximum score of 8).
- Calculate the percentage of ptosis inhibition for each group compared to the vehicle-treated group.
- Determine the ED₅₀ value (the dose required to produce a 50% reversal of the tetrabenazine-induced ptosis) for the test compound using a dose-response curve.

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter (SERT).

Materials:

- Rat brain cortex synaptosomes or a cell line stably expressing human SERT (e.g., HEK293-hSERT)
- [³H]-Serotonin (radioligand)
- Krebs-Ringer buffer

- Test compound at various concentrations
- Positive control (e.g., Fluoxetine)
- Scintillation vials and fluid
- Liquid scintillation counter
- Filtration apparatus with glass fiber filters

Procedure:

- Prepare synaptosomes from rat brain cortex or culture the SERT-expressing cells.
- Pre-incubate the synaptosomes or cells with the test compound or vehicle at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
- Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.
- Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the amount of [³H]-Serotonin taken up by the synaptosomes or cells using a liquid scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).
- Calculate the percentage of inhibition of specific serotonin uptake for each concentration of the test compound.
- Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific serotonin uptake) by non-linear regression analysis of the concentration-response curve.

Chronic Restraint Stress (CRS) Model

The CRS model is a widely used and validated animal model of depression that induces a range of behavioral and neurochemical alterations relevant to human depression.

Materials:

- Male C57BL/6 mice or Sprague-Dawley rats
- Restraint devices (e.g., well-ventilated plastic tubes)
- Behavioral testing apparatus (e.g., forced swim test tank, sucrose preference test bottles)
- Test compound, vehicle, and positive control (e.g., a known antidepressant)

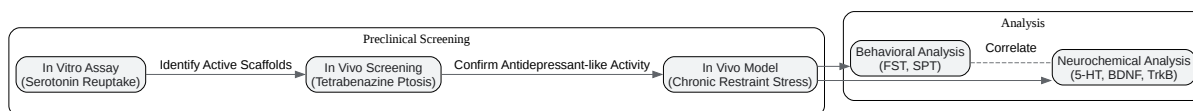
Procedure:

- Acclimatize animals to the housing conditions for at least one week.
- Divide animals into experimental groups: non-stressed + vehicle, CRS + vehicle, CRS + test compound, CRS + positive control.
- Subject the CRS groups to daily restraint stress (e.g., 2-6 hours per day) for a period of 2 to 4 weeks. The non-stressed group should be handled daily.
- Administer the test compound, vehicle, or positive control daily throughout the stress period, typically before the restraint session.
- After the stress period, conduct a battery of behavioral tests to assess depression-like behaviors, such as:
 - Forced Swim Test (FST): Measure the duration of immobility during a swimming session in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect.
 - Sucrose Preference Test (SPT): Measure the preference for a sweetened solution over plain water. Anhedonia, a core symptom of depression, is indicated by a reduced

preference for the sucrose solution. An increase in sucrose preference suggests an antidepressant effect.

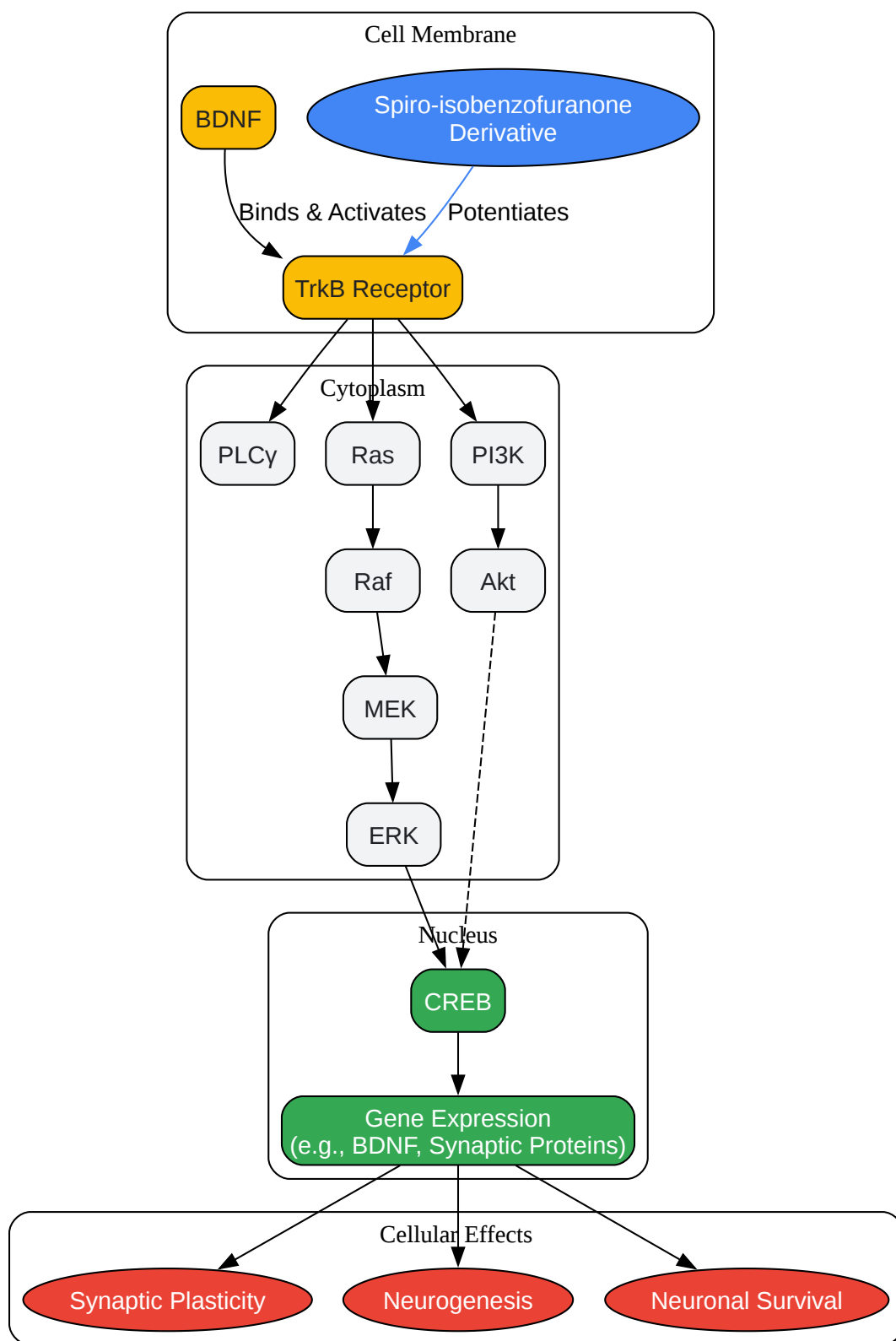
- Following behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) can be collected for neurochemical analysis (e.g., measurement of 5-HT levels, expression of BDNF, TrkB, and other synaptic proteins via Western blot or qPCR).

Visualizations



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Caption: Preclinical workflow for evaluating novel antidepressant candidates.



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Caption: Proposed BDNF/TrkB signaling pathway modulated by antidepressants.

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